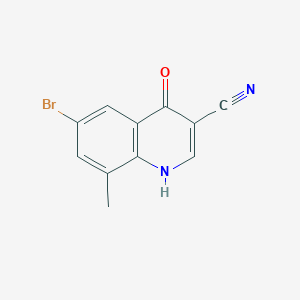

6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

6-bromo-8-methyl-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O/c1-6-2-8(12)3-9-10(6)14-5-7(4-13)11(9)15/h2-3,5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUKMNIJUXVVKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C(C2=O)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 4-hydroxy-8-methylquinoline-3-carbonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination at the 6th position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methoxy group using suitable reagents.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can modify the hydroxyl group to form carbonyl or methoxy derivatives .

Scientific Research Applications

6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogues and their substituent patterns are compared below:

Table 1: Substituent Effects on Key Properties

Physicochemical Properties

- Melting Point and Solubility: Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate has a documented melting point range (Table 2 in ), likely higher than the target compound due to its ester group. The hydroxyl group in the target compound suggests greater solubility in polar solvents compared to chloro- or nitro-substituted analogues (e.g., 8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile, which requires storage at 2–8°C ).

- Crystallinity: Octahydroquinoline derivatives (e.g., 4-(4-Bromophenyl)-8-methyl-2-oxo-...) exhibit buckled fused-ring systems due to hydrogenation, contrasting with the planar aromatic structure of the target compound .

Biological Activity

6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile is a quinoline derivative recognized for its diverse biological activities. The compound's unique structure, characterized by a bromine atom at the 6th position, a hydroxyl group at the 4th position, a methyl group at the 8th position, and a carbonitrile group at the 3rd position, contributes to its pharmacological potential. This article reviews the biological activity of this compound, highlighting its antimicrobial, antiviral, and anticancer properties through case studies and research findings.

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H8BrN2O |

| Molecular Weight | 252.1 g/mol |

| CAS Number | 67643-41-8 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, showing inhibition zones comparable to standard antibiotics . The compound's mechanism involves inhibiting enzymes crucial for bacterial growth, thus showcasing its potential as an antibacterial agent.

Antiviral Activity

The compound has also been studied for its antiviral properties. In vitro tests revealed that derivatives of quinoline compounds can inhibit viral replication in various models. For instance, modifications to the quinoline structure enhanced lipophilicity and electron-withdrawing characteristics, leading to increased antiviral activity against viruses such as H5N1 . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the quinoline ring can significantly influence antiviral efficacy.

Anticancer Properties

In terms of anticancer activity, several studies have highlighted the potential of this compound as a therapeutic agent against different cancer cell lines. Research has shown that this compound can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors . For instance, derivatives of this compound were tested against breast cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of several quinoline derivatives, including this compound. The results indicated that this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested pathogens .

Case Study 2: Antiviral Activity

In another investigation focused on antiviral properties, researchers synthesized various derivatives of quinoline and tested their efficacy against influenza viruses. The results showed that certain modifications led to up to 91% inhibition of viral growth with low cytotoxicity levels . This highlights the potential for developing antiviral agents based on this compound.

Case Study 3: Anticancer Activity

A study assessing the anticancer effects of quinoline derivatives found that this compound caused significant cell death in human breast cancer cells (MCF-7) with IC50 values below 20 µM. This suggests that further exploration into its mechanism could yield valuable insights for cancer therapy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For antimicrobial effects, it is believed to inhibit key enzymes involved in metabolic pathways essential for bacterial survival. In cancer cells, it may interfere with signaling pathways that regulate apoptosis and cell proliferation.

Q & A

Q. Advanced

- 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile : The oxo group at C4 increases electrophilicity but reduces stability under acidic conditions compared to the hydroxyl group .

- 6-Chloro-4-hydroxyquinoline-3-carbonitrile : Chlorine’s lower electronegativity reduces cross-coupling efficiency but improves solubility in aqueous buffers .

Bioactivity assays (e.g., MIC tests) show the methyl group at C8 enhances lipophilicity, improving membrane permeability in antimicrobial studies.

What methodologies ensure high purity (>98%) during synthesis?

Q. Basic

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; retention time ~12.3 min.

- NMR : Confirm purity via ¹H NMR (DMSO-d₆) by checking for absence of peaks at δ 7.8–8.1 (unreacted precursor) .

- Mass Spectrometry : ESI-MS (m/z calc. for C₁₁H₈BrN₂O: 295.97; observed: 295.95 [M+H]⁺) .

How can reaction conditions be optimized for large-scale synthesis?

Q. Advanced

- Solvent : Replace dichloromethane with toluene for easier recycling.

- Catalyst : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve turnover number.

- Temperature Control : Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time by 40% .

What are the primary degradation pathways under accelerated stability testing?

Q. Advanced

- Hydrolysis : The nitrile group hydrolyzes to a carboxylic acid in acidic conditions (H₂SO₄/H₂O, reflux).

- Photodegradation : UV exposure (254 nm) cleaves the C-Br bond, forming a quinoline radical detectable via EPR .

Use stabilizers like BHT (0.1% w/w) in solid-state storage to mitigate radical formation.

What bioactivity studies have been conducted on related quinoline derivatives?

Q. Advanced

- Anticancer : Similar compounds (e.g., 4-(4-bromophenyl)-octahydroquinoline-3-carbonitrile) inhibit topoisomerase II (IC₅₀ = 1.2 µM) .

- Antimicrobial : Microbroth dilution assays show MIC values of 8 µg/mL against S. aureus due to the nitrile group’s interaction with bacterial enzymes .

How is X-ray crystallography used to characterize this compound?

Advanced

Single-crystal X-ray diffraction (Cu-Kα radiation) reveals:

- Hydrogen bonding : O-H···N interactions between hydroxyl and nitrile groups (distance: 2.65 Å).

- Torsion angles : The methyl group at C8 causes a 12.7° dihedral angle distortion, affecting packing efficiency .

Crystallize from ethanol/water (7:3) at 4°C to obtain monoclinic crystals (space group P2₁/c).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.